N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a piperazine ring substituted with a 4-(trifluoromethyl)pyridin-2-yl group. Its structure comprises:
- Sulfonyl-linked phenyl ring: Enhances electronic delocalization and stability.
- Piperazine moiety: Introduces conformational flexibility and basicity.
- 4-(Trifluoromethyl)pyridin-2-yl substituent: The electron-withdrawing trifluoromethyl group increases lipophilicity and may influence receptor binding .
The compound is hypothesized to exhibit pharmacological activity due to structural similarities to known analgesics and anti-inflammatory agents (e.g., acetaminophen derivatives) .
Properties
IUPAC Name |
N-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-13(26)23-15-2-4-16(5-3-15)29(27,28)25-10-8-24(9-11-25)17-12-14(6-7-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECKKKKSZMMKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide, also known by its CAS number 946394-50-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 447.47 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of pharmaceutical agents.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various biological pathways. Research indicates that it may exhibit inhibitory effects on certain enzymes and receptors, which could lead to therapeutic applications in treating conditions such as cancer and bacterial infections.
Antimicrobial Activity
Recent studies have shown that this compound demonstrates notable antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 - 125 |
| Enterococcus faecalis | 125 - 250 |
| Escherichia coli | 31.25 - 62.5 |
These results suggest that the compound possesses bactericidal activity, particularly against Gram-positive bacteria, and exhibits moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of piperazine, including this compound. The compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics. This suggests that it may inhibit cell proliferation through mechanisms such as apoptosis induction .
- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. SAR studies indicate that modifications to the piperazine moiety can further optimize its efficacy against targeted pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural features, molecular weights, melting points, and pharmacological activities of the target compound and analogs:
*Molecular weight calculated based on formula C₁₈H₂₀F₃N₅O₃S.
Key Observations :
Substituent Effects :
- Trifluoromethylpyridine (Target) : The CF₃ group enhances lipophilicity and metabolic stability compared to methyl (Compound 35) or pyrimidinyl () groups. This may improve blood-brain barrier penetration for CNS-targeted activity .
- Acylated Piperazines (8d, ) : Benzoyl-substituted analogs (e.g., 3-methoxybenzoyl) exhibit higher melting points (~200°C), suggesting stronger intermolecular interactions but unconfirmed pharmacological relevance.
Pharmacological Gaps :
- While Compound 35 (methylpiperazinyl) shows analgesic activity , the target compound’s trifluoromethylpyridine group could modulate receptor affinity (e.g., COX inhibition) differently.
- Pyrimidinyl and fluorophenyl analogs () lack reported activity data, highlighting a need for further testing.
Research Findings and Implications
- Analgesic Potential: Piperazine-sulfonamide derivatives (e.g., Compound 35) are established in pain management . The target compound’s CF₃ group may enhance potency but requires in vivo validation.
- Anti-Inflammatory Applications : Sulfonamide groups in similar compounds (e.g., sulfamethizole derivatives ) inhibit cyclooxygenase (COX), suggesting a plausible mechanism for the target molecule.
- Structural Optimization : Introducing electron-withdrawing groups (e.g., CF₃) on the pyridine ring could balance solubility and binding affinity, as seen in fluorinated analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
